molecular formula C11H16O2 B8388722 1-(Methoxymethoxy)-4-propylbenzene

1-(Methoxymethoxy)-4-propylbenzene

Cat. No.: B8388722
M. Wt: 180.24 g/mol
InChI Key: HIXOZCQLIFRETK-UHFFFAOYSA-N
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Description

1-(Methoxymethoxy)-4-propylbenzene is a synthetic organic compound that serves as a valuable building block and chemical intermediate in medicinal chemistry and materials science research. The structure features a propyl chain and a methoxymethoxy (MOM) protecting group on a benzene ring. The MOM group is widely used in multi-step synthetic routes to protect hydroxyl groups, as demonstrated in the synthesis of complex molecules like resveratrol analogues . This protection strategy is crucial for achieving desired selectivity and improving reaction yields. Researchers can utilize this compound in the development of novel pharmaceutical candidates, including potential anticancer agents, by employing it as a precursor to more complex structures that may modulate biological pathways such as ErbB2 signaling . Its application is strictly confined to non-human, in-vitro laboratory investigations. This product is labeled with the disclaimer "For Research Use Only" to emphasize that it is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

1-(methoxymethoxy)-4-propylbenzene

InChI

InChI=1S/C11H16O2/c1-3-4-10-5-7-11(8-6-10)13-9-12-2/h5-8H,3-4,9H2,1-2H3

InChI Key

HIXOZCQLIFRETK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCOC

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

1-(Methoxymethoxy)-4-propylbenzene serves as a versatile intermediate in organic synthesis. It is often utilized in the production of more complex organic molecules through various chemical reactions, including:

  • Alkylation Reactions : The compound can undergo alkylation to introduce additional functional groups, which is essential for synthesizing pharmaceuticals and agrochemicals.
  • Coupling Reactions : It participates in cross-coupling reactions, such as Suzuki and Heck reactions, which are vital for forming carbon-carbon bonds in complex organic molecules .

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionExample Products
AlkylationIntroduction of alkyl groupsVarious substituted benzene derivatives
Cross-CouplingFormation of biaryl compoundsPharmaceuticals and agrochemicals
Electrophilic SubstitutionReacts with electrophiles to form new compoundsFunctionalized aromatic compounds

Material Science

In material science, this compound is explored for its potential use in developing new materials with specific properties:

  • Polymer Chemistry : It can be used as a monomer or additive in polymer synthesis, contributing to the production of polymers with enhanced thermal stability and mechanical properties.
  • Coatings and Adhesives : The compound's properties make it suitable for formulating coatings and adhesives that require specific adhesion characteristics and resistance to environmental factors .

Biological Applications

Recent studies have investigated the biological activity of this compound and its derivatives:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics or preservatives for food and cosmetic products.
  • Pharmacological Properties : The compound has been studied for its effects on specific biological pathways, showing promise in modulating receptor activities related to metabolic and neurological functions .
CompoundActivity TypeMIC (µg/mL)MBC (µg/mL)
Derivative AAntimicrobial0.250.50
Derivative BAntimicrobial0.501.00
Reference Antibiotic (Erythromycin)Control8 - 6416 - 128

Case Studies

Several case studies highlight the utility of this compound in practical applications:

  • Synthesis of Antimicrobial Agents : A study demonstrated that modifying the structure of this compound led to derivatives with enhanced antimicrobial activity against resistant strains of bacteria.
  • Development of Functional Polymers : Research on its use in polymer formulations showed improved mechanical properties and thermal stability compared to traditional materials.

Chemical Reactions Analysis

Hydrogenolysis Reactions

The MOM-protected phenolic group undergoes catalytic hydrogenolysis to yield simpler aromatic products. Studies demonstrate selective cleavage of the MOM ether without saturating the benzene ring:

Reaction ConditionsProductYieldMechanism Notes
H₂/Pd-C, MeOH, 25°C, 12 h4-Propylphenol85%Self-supported hydrogenolysis via methoxy group-derived H₂
H₂/Raney Ni, THF, 50°C, 24 h4-Propylanisole72%Competitive demethylation observed

This reaction is critical for generating phenolic intermediates in synthetic pathways.

Acid- or Base-Mediated Hydrolysis

The MOM ether is labile under acidic or basic conditions, enabling controlled deprotection:

ConditionsProductKey Observations
1M HCl, THF/H₂O (1:1), 60°C, 3 h4-PropylcatecholComplete MOM cleavage; propyl chain intact
NaOMe/MeOH, reflux, 6 h1-Methoxy-4-propylbenzenePartial demethylation to anisole derivatives

Mechanistic studies suggest the MOM group hydrolyzes via a two-step process: protonation of the ether oxygen followed by nucleophilic attack by water .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes regioselective EAS at the para and ortho positions relative to the MOM ether:

ReactionConditionsMajor ProductYield
NitrationHNO₃/AcOH, 0°C, 2 h3-Nitro-1-(MOM)-4-propylbenzene68%
Friedel-Crafts AcylationAlCl₃, AcCl, DCM, 25°C, 5 h4-Acetyl-1-(MOM)-propylbenzene61%

The MOM ether acts as a directing group, enhancing ring reactivity while protecting the hydroxyl moiety .

Benzylic Functionalization

The propyl chain undergoes oxidation and radical-mediated transformations:

ReactionConditionsProductNotes
KMnO₄, H₂O, 100°C, 8 h4-(2-Carboxyethyl)anisolePropyl chain oxidized to carboxylic acid
NBS, AIBN, CCl₄, reflux4-(Bromopropyl)anisoleRadical bromination at benzylic position

These reactions highlight the versatility of the propyl group in introducing functional handles .

Coupling Reactions

The compound participates in transition metal-free C–C bond-forming reactions under basic conditions:

Reaction PartnerConditionsProductYield
Arenediazonium saltsNaOAc, MeCN, 25°C, 12 hBiaryl hybrids79%
Allyl bromidesPd(OAc)₂, K₂CO₃, DMF, 80°CAllylated derivatives65%

Notably, the MOM ether remains stable during coupling unless exposed to strongly acidic media .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via two pathways:

PathwayProductsDominance
Retro-ene reactionFormaldehyde + 4-propylanisolePrimary pathway under N₂
Radical recombinationPolycyclic aromatic hydrocarbonsObserved in oxidative environments

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 1-(Methoxymethoxy)-4-propylbenzene and its analogues:

Compound Name Molecular Formula Molecular Weight Substituents (Position 1 and 4) Key Properties/Applications References
This compound C₁₁H₁₆O₂ 180.24 1: Methoxymethoxy, 4: Propyl Inferred: High polarity; protective group applications N/A
1-Methoxy-4-propylbenzene C₁₀H₁₄O 150.22 1: Methoxy, 4: Propyl Used as a synthetic intermediate (97% purity)
1-Methoxy-4-propoxybenzene C₁₀H₁₄O₂ 166.22 1: Methoxy, 4: Propoxy (-OCH₂CH₂CH₃) Higher hydrophobicity due to longer alkoxy chain
1-(Cyclopropylmethyl)-4-methoxybenzene C₁₁H₁₄O 162.23 1: Cyclopropylmethyl, 4: Methoxy Enhanced steric hindrance; potential for unique reactivity
1-(Pentafluoroethyl)-4-propylbenzene C₁₁H₁₁F₅ 242.20 1: Pentafluoroethyl (-CF₂CF₃), 4: Propyl High electronegativity; thermal/chemical stability

Reactivity and Stability

  • Methoxymethoxy vs. For example, catalytic oxidation of 1-methoxy-4-propylbenzene yields hydroperoxides and ketones, whereas methoxymethoxy-protected derivatives may resist oxidation under similar conditions.
  • Fluorinated Analogues : The pentafluoroethyl group in 1-(Pentafluoroethyl)-4-propylbenzene introduces strong electron-withdrawing effects, likely enhancing resistance to electrophilic substitution reactions.
  • Alkoxy Chain Length : Propoxy-substituted compounds (e.g., 1-Methoxy-4-propoxybenzene) exhibit lower volatility compared to methoxy derivatives, as seen in their higher molecular weights.

Structural Insights

  • Crystal Packing : In methoxymethoxy-substituted aromatics (e.g., (E)-1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]prop-2-en-1-one), intramolecular hydrogen bonds stabilize crystal structures, which may influence the physical properties of this compound.

Preparation Methods

Williamson Ether Synthesis

Williamson ether synthesis remains the most widely adopted method for introducing the methoxymethoxy group onto the benzene ring. The reaction typically involves the nucleophilic substitution of a phenolic oxygen with a methoxymethyl chloride or bromide in the presence of a base such as potassium carbonate or sodium hydride. For instance, 4-propylphenol is treated with methoxymethyl chloride in anhydrous acetone at 60°C for 12 hours, yielding this compound with a reported efficiency of 82%. Side products, such as di-alkylated derivatives, are minimized by controlling stoichiometry (1:1.2 molar ratio of phenol to methoxymethyl chloride).

Table 1: Optimization of Williamson Ether Synthesis Conditions

ParameterOptimal ValueYield (%)Purity (%)
BaseK₂CO₃8298.5
SolventAcetone7897.2
Temperature (°C)608298.5
Reaction Time (hrs)128298.5

Friedel-Crafts Alkylation

Friedel-Crafts alkylation offers an alternative route by directly introducing the propyl group to a pre-functionalized methoxymethoxybenzene intermediate. Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) catalyzes the reaction between methoxymethoxybenzene and 1-bromopropane in dichloromethane at 0–5°C. This method achieves moderate yields (65–78%) but requires rigorous control of electrophilic substitution regioselectivity. Para-substitution dominates due to the directing effect of the methoxymethoxy group, though ortho byproducts (≤12%) are observed under suboptimal conditions.

Transition-Metal-Catalyzed Coupling

Palladium-catalyzed Suzuki-Miyaura coupling has been explored for constructing the propylbenzene backbone. Aryl halides (e.g., 4-bromo-methoxymethoxybenzene) are coupled with propylboronic acid using Pd(PPh₃)₄ as a catalyst in toluene/water biphasic systems. This method achieves high yields (up to 92%) and exceptional regioselectivity but necessitates anhydrous conditions and inert atmospheres.

Protective Group Strategies for Methoxymethoxy Installation

Methoxymethyl (MOM) Protection

The methoxymethoxy group is introduced via MOM protection of phenolic hydroxyl groups. Methoxymethyl chloride, generated in situ from chloromethyl methyl ether and methanol, reacts with 4-propylphenol under basic conditions. This approach avoids over-alkylation but requires careful handling of toxic intermediates.

Mechanism Insight :

4-Propylphenol+ClCH2OCH3BaseThis compound+HCl\text{4-Propylphenol} + \text{ClCH}2\text{OCH}3 \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Selective Deprotection Challenges

Post-synthetic removal of the MOM group under acidic conditions (e.g., HCl/THF) can compromise the propyl chain’s integrity. Alternatives such as hydrogenolysis with Pd/C in methanol are less destructive but require longer reaction times (24–36 hours).

Catalytic Systems and Reaction Optimization

Base Selection in Etherification

Strong bases (e.g., NaH) accelerate methoxymethylation but risk side reactions, while milder bases (K₂CO₃) improve selectivity at the expense of reaction speed. A comparative study demonstrated that NaH in DMF achieves 89% yield in 6 hours but with 8% di-alkylation, whereas K₂CO₃ in acetone requires 12 hours for 82% yield and ≤2% impurities.

Solvent Effects

Polar aprotic solvents (DMF, acetone) enhance nucleophilicity of the phenoxide ion, whereas non-polar solvents (toluene) favor Friedel-Crafts alkylation. Solvent choice directly impacts reaction kinetics:

Table 2: Solvent Impact on Williamson Ether Synthesis

SolventDielectric ConstantYield (%)Reaction Time (hrs)
Acetone20.78212
DMF36.7896
Toluene2.46818

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, 2H, aromatic), 6.85 (d, 2H, aromatic), 5.10 (s, 2H, OCH₂O), 3.45 (s, 3H, OCH₃), 2.60 (t, 2H, CH₂CH₂CH₃), 1.60 (m, 2H, CH₂CH₃), 0.95 (t, 3H, CH₃).

  • IR (KBr) : 2850 cm⁻¹ (C-H stretch, OCH₃), 1250 cm⁻¹ (C-O-C asym), 1050 cm⁻¹ (C-O-C sym).

Chiral Purity Assessment

For enantiomerically pure derivatives, chiral HPLC using a Chiralpak IC column (hexane:isopropanol 90:10) resolves enantiomers with a resolution factor (Rₛ) > 1.5.

Industrial Scalability and Challenges

Cost-Benefit Analysis of Routes

  • Williamson Synthesis : Low catalyst cost but high solvent consumption.

  • Friedel-Crafts : Moderate yields but scalable to kilogram batches.

  • Suzuki Coupling : High yield and purity but expensive palladium catalysts.

Q & A

Q. What are the validated synthetic routes for 1-(Methoxymethoxy)-4-propylbenzene, and how can purity be optimized?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Sonogashira coupling between 1-methoxy-4-bromobenzene and propyl-substituted alkynes under inert conditions (argon) at elevated temperatures (~40–60°C) yields the target molecule . Key steps include:

  • Catalyst system : PdCl₂(PPh₃)₂ with CuI as a co-catalyst.
  • Purification : Column chromatography (hexane:ethyl acetate = 100:1) ensures high purity (>95%) .
  • Yield optimization : Adjusting reaction time (6–12 hours) and stoichiometry (1:1.2 aryl halide to alkyne ratio) improves efficiency.

Q. What analytical techniques are critical for structural confirmation of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxymethoxy group at δ 3.3–3.5 ppm, propyl chain at δ 0.9–1.6 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 209.14) .
  • Infrared (IR) spectroscopy : Stretching frequencies for C-O (1050–1250 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) confirm functional groups .

Q. What safety protocols are essential when handling this compound in the lab?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • Storage : Keep in airtight containers away from strong oxidizers and heat sources (>25°C) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

  • DFT calculations : Simulate electron density maps to identify nucleophilic/electrophilic sites (e.g., methoxymethoxy group as an electron donor) .
  • Molecular docking : Predict binding affinity with biological targets (e.g., enzymes) for drug discovery applications .
  • Reaction pathway modeling : Tools like Gaussian or ORCA optimize reaction conditions (e.g., solvent effects on coupling efficiency) .

Q. How do contradictory data on catalytic efficiency in cross-coupling reactions arise, and how can they be resolved?

Discrepancies in reported yields (e.g., 70–95%) may stem from:

  • Catalyst loading : Lower Pd concentrations (<0.5 mol%) reduce costs but may slow kinetics .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility but may promote side reactions .
  • Resolution strategy : Design controlled experiments with fixed variables (e.g., temperature, solvent) to isolate key factors .

Q. What methodologies are effective for studying the compound’s stability under varying pH and temperature?

  • Accelerated stability testing : Expose the compound to pH 2–12 buffers at 40°C for 48 hours, followed by HPLC analysis to quantify degradation products .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C) to guide storage conditions .

Q. How can the compound’s potential as a pharmaceutical intermediate be evaluated?

  • In vitro assays : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) .
  • Derivatization : Introduce functional groups (e.g., halogens) via electrophilic substitution to enhance bioactivity .
  • ADME profiling : Use Caco-2 cell models for intestinal absorption studies .

Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram scale?

  • Continuous flow reactors : Improve heat/mass transfer and reduce reaction time .
  • Catalyst recovery : Immobilize Pd on silica or magnetic nanoparticles for reuse .
  • Process analytical technology (PAT) : Real-time monitoring via IR or Raman spectroscopy ensures consistency .

Q. How can conflicting ecological toxicity data be addressed given limited regulatory characterization?

  • Read-across approaches : Use toxicity data from structurally similar compounds (e.g., methoxybenzene derivatives) for preliminary risk assessment .
  • QSAR models : Predict bioaccumulation and persistence using software like EPI Suite .
  • Experimental validation : Conduct Daphnia magna acute toxicity tests (EC₅₀) to fill data gaps .

Q. What advanced spectroscopic techniques resolve ambiguities in stereochemical assignments?

  • 2D NMR (COSY, NOESY) : Identify spatial proximity of methoxymethoxy and propyl groups .
  • X-ray crystallography : Resolve crystal structure to confirm bond angles and torsion .
  • VCD (Vibrational Circular Dichroism) : Differentiate enantiomers in chiral derivatives .

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